

# Tributyrin in Human Clinical Trials: A Preliminary Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

**Tributyrin**, a triglyceride and prodrug of butyrate, has garnered significant interest for its potential therapeutic applications. Butyrate, a short-chain fatty acid, is a key energy source for colonocytes and a potent histone deacetylase (HDAC) inhibitor, implicating it in various cellular processes including proliferation, differentiation, and apoptosis. Direct administration of butyrate is challenging due to its unpleasant odor and rapid metabolism. **Tributyrin** offers a more palatable and stable oral delivery form, designed to release butyrate in a sustained manner. This technical guide synthesizes the available data from preliminary human clinical trials of **tributyrin**, focusing on quantitative outcomes, experimental designs, and elucidated mechanisms of action.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from published and ongoing preliminary human clinical trials of **tributyrin**.

### Table 1: Pharmacokinetics of Tributyrin in Human Clinical Trials



| Study<br>Population                 | Dosage                                     | Tmax (hours)    | Cmax (mM)            | Key Findings<br>& Citations                                                                                                                                                                 |
|-------------------------------------|--------------------------------------------|-----------------|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patients with solid tumors          | 50 to 400<br>mg/kg/day (once<br>daily)     | 0.25 - 3        | 0 - 0.45             | Peak plasma butyrate concentrations increased with dose but did not increase in three patients who underwent dose escalation. Butyrate disappeared from plasma by 5 hours post-dose. [1][2] |
| Patients with advanced solid tumors | 150 to 200 mg/kg<br>(three times<br>daily) | Not specified   | Median: 0.052        | Three times daily dosing was well tolerated and achieved butyrate levels associated with in vitro activity.[3]                                                                              |
| Healthy Men                         | 786 mg (single<br>dose)                    | 51.5 ± 21.7 min | 0.91 ± 1.65<br>μg/mL | Tributyrin showed lower bioavailability and a slower systemic appearance compared to sodium butyrate and lysine butyrate.[5]                                                                |





**Table 2: Dosing and Administration in Human Clinical** 

**Trials** 

| Trials                                                                 |                                    |                                                                    |                                                                         |                |
|------------------------------------------------------------------------|------------------------------------|--------------------------------------------------------------------|-------------------------------------------------------------------------|----------------|
| Study<br>Population                                                    | Condition                          | Dosage                                                             | Administration<br>Schedule                                              | Study Duration |
| Patients with solid tumors                                             | Solid Tumors                       | 50 to 400<br>mg/kg/day                                             | Orally, once daily<br>for 3 weeks,<br>followed by a 1-<br>week rest.[1] | Not specified  |
| Patients with advanced solid tumors                                    | Advanced Solid<br>Tumors           | 150 to 200 mg/kg                                                   | Orally, three times daily.[3][4]                                        | Not specified  |
| Individuals with<br>mild Alzheimer's<br>Disease                        | Mild Alzheimer's<br>Disease        | 450 mg/day                                                         | Orally, one capsule per day. [6]                                        | 12 weeks       |
| Healthy<br>Individuals                                                 | General Health                     | Low dose: 100<br>mg tributyrin;<br>High dose: 200<br>mg tributyrin | Orally, daily.[7]                                                       | 3 weeks        |
| Sedentary Men and Women                                                | General Health and Performance     | Not specified                                                      | Orally, daily.[8][9]<br>[10]                                            | 4 weeks        |
| Individuals with a<br>history of calcium<br>oxalate<br>nephrolithiasis | Calcium Oxalate<br>Nephrolithiasis | 875 mg                                                             | Orally, twice daily.[11]                                                | Not specified  |

# Table 3: Adverse Events Reported in Tributyrin Clinical Trials



| Study Population                    | Grade 1 & 2<br>Toxicities                                                                                                                              | Grade 3 Toxicities            | Citation |
|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------|----------|
| Patients with solid<br>tumors       | Diarrhea, headache, abdominal cramping, nausea, anemia, constipation, azotemia, lightheadedness, fatigue, rash, alopecia, odor, dysphoria, clumsiness. | Nausea, vomiting,<br>myalgia. | [1]      |
| Patients with advanced solid tumors | No dose-limiting toxicity reported.                                                                                                                    | Not reported.                 | [3][4]   |

# **Experimental Protocols**Phase I Study in Patients with Solid Tumors

- Objective: To determine the maximum tolerated dose, toxicity profile, and pharmacokinetics of orally administered **tributyrin** in patients with solid tumors.[1]
- Methodology:
  - Patient Population: 13 patients with solid tumors were enrolled.[1]
  - Dosing and Administration: Patients received escalating doses of tributyrin from 50 to 400 mg/kg/day. The drug was administered orally after an overnight fast, once daily for 3 weeks, followed by a 1-week rest period. Intrapatient dose escalation was permitted in the absence of significant toxicity.[1]
  - Pharmacokinetic Analysis: Blood samples were collected to assess the time course of butyrate in plasma on days 1 and 15 of treatment, and after any dose escalation.
  - Toxicity Assessment: Toxicities were graded according to standard criteria.[1]



## Study in Patients with Mild Alzheimer's Disease (NCT06797817)

- Objective: To evaluate the effect of **tributyrin** on cognitive function, inflammation, and gut microbiota in individuals with mild Alzheimer's disease.[6]
- Methodology:
  - Study Design: A randomized, placebo-controlled trial.
  - Intervention: Participants receive one 450 mg capsule of tributyrin or a placebo daily for
     12 weeks.[6]
  - Outcome Measures:
    - Cognitive Function: Assessed through standardized cognitive tests.
    - Blood Markers: Serum levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial Fibrillary Acidic Protein (GFAP) are measured using ELISA kits. Blood samples are also collected to measure inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-10).[6]
    - Gut Microbiota: Fecal samples are collected at baseline, at the end of the 12-week intervention, and three months after its conclusion. 16S rRNA gene sequencing is performed to analyze the composition of the intestinal microbiota.[6]

### Signaling Pathways and Experimental Workflows Proposed Mechanism of Action of Tributyrin

**Tributyrin** acts as a prodrug, delivering butyrate to the systemic circulation and the gastrointestinal tract. Butyrate's primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to hyperacetylation of histones and subsequent changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In the context of gut health, butyrate serves as the primary energy source for colonocytes and has anti-inflammatory properties.





Click to download full resolution via product page

Caption: Proposed mechanism of action of tributyrin.

## Experimental Workflow for Alzheimer's Disease Clinical Trial

The ongoing clinical trial for mild Alzheimer's disease follows a structured workflow to assess the efficacy of **tributyrin**.





Click to download full resolution via product page

Caption: Experimental workflow for the NCT06797817 clinical trial.



This technical guide provides a snapshot of the preliminary clinical research on **tributyrin**. The available data suggests that **tributyrin** is generally well-tolerated and can achieve systemic butyrate concentrations that are relevant to its proposed mechanisms of action. However, the number of completed human trials is small, and many are in early phases or are still ongoing. Further research is necessary to establish the clinical efficacy of **tributyrin** for various indications and to optimize dosing strategies. The detailed protocols and diverse endpoints of the ongoing trials will be crucial in elucidating the full therapeutic potential of this promising butyrate prodrug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase I study of the orally administered butyrate prodrug, tributyrin, in patients with solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and pharmacologic study of tributyrin: an oral butyrate prodrug PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Tributyrin for Health and Performance · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Tributyrin: Time Course & Efficacy to Improve Health & Performance | Clinical Research Trial Listing [centerwatch.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Tributyrin in Human Clinical Trials: A Preliminary Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1683025#preliminary-studies-on-tributyrin-in-human-clinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com